(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid
Overview
Description
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid is a boronic acid derivative that features a piperazine ring substituted with an ethyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction between the piperazine derivative and a boronic acid precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It serves as a probe in biological assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine ring may interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(3-((4-Ethylpiperazin-1-yl)sulfonyl)phenyl)boronic acid: Lacks the methyl group on the phenyl ring.
Uniqueness
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methylphenyl)boronic acid is unique due to the presence of both the ethyl-substituted piperazine ring and the boronic acid group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)sulfonyl-4-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4S/c1-3-15-6-8-16(9-7-15)21(19,20)13-10-12(14(17)18)5-4-11(13)2/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGZWDMKVWOUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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